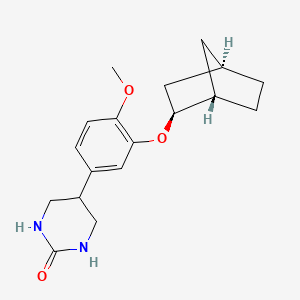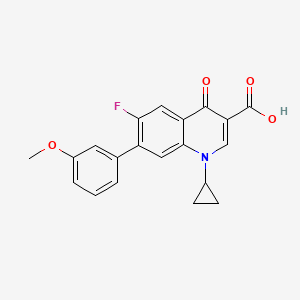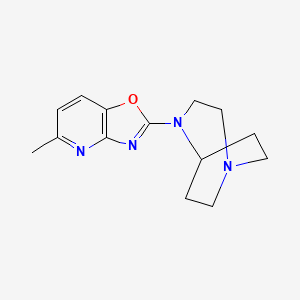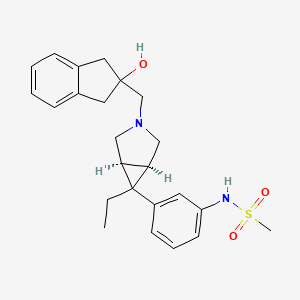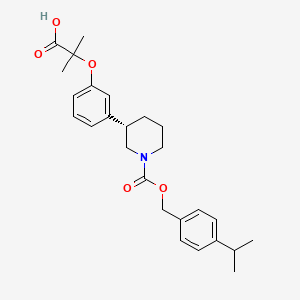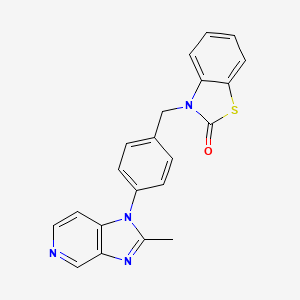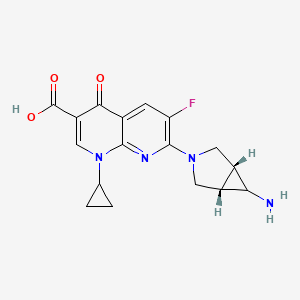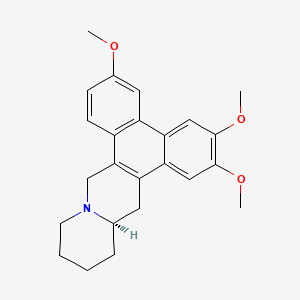
隐丹碱
描述
Cryptopleurine is a phenanthroquinolizidine alkaloid isolated from the roots of Boehmeria pannosa (Urticaceae). It is known for its potent antiviral and anti-inflammatory properties. Cryptopleurine has been studied for its potential anticancer activity, particularly in inhibiting the nuclear factor-κB (NF-κB) pathway, which is involved in many physiological processes including inflammation, immunity, and cancer progression .
科学研究应用
隐丹碱在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它作为构建各种具有潜在治疗应用的类似物的支架。在生物学和医学领域,隐丹碱因其抗癌、抗病毒和抗炎特性而受到研究。 它已被证明可以抑制NF-κB 途径,从而抑制参与细胞存活、增殖、侵袭和血管生成的基因产物 . 这使其成为治疗与NF-κB 异常激活相关的炎症性疾病和某些癌症的有希望的候选药物 .
作用机制
隐丹碱主要通过抑制NF-κB 信号通路发挥作用。它抑制 IκB 激酶 (IKK) 的激活,从而阻止 NF-κB α (IκBα) 抑制剂的磷酸化和降解。 这种抑制阻断了 NF-κB p65 亚基的核易位和 DNA 结合活性,导致参与炎症、细胞存活、增殖、侵袭和血管生成的基因产物的下调 . 此外,在E环上进行修饰的隐丹碱类似物表现出不同的作用机制,进一步扩展了该化合物潜在的治疗应用 .
生化分析
Biochemical Properties
Cryptopleurine interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The specific biochemical properties of cryptopleurine have not been systematically evaluated .
Cellular Effects
Cryptopleurine has been shown to suppress the NF-κB activation pathway, leading to the inhibition of inflammation, proliferation, and invasion, as well as potentiation of apoptosis . It achieves this by inhibiting IκB kinase (IKK) activation, thereby blocking the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the nuclear translocation and DNA-binding activity of p65 .
Molecular Mechanism
The molecular mechanism of cryptopleurine involves the suppression of the NF-κB activation pathway . This is achieved through the inhibition of IκB kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the nuclear translocation and DNA-binding activity of p65 .
准备方法
合成路线和反应条件: 隐丹碱的全合成涉及从市售的2-吡啶甲醛和从甲基丁香酚衍生的环氧化物开始的多个步骤。 该合成中的关键中间体是一种化合物,它允许在后期阶段在C环上安装各种取代基 . 隐丹碱的菲环骨架可以通过铃木-宫浦交叉偶联反应,然后进行环化反应构建 .
工业生产方法: 文献中没有很好地记录隐丹碱的工业生产方法。在研究实验室开发的合成路线可以潜在地扩大规模以进行工业生产,前提是反应条件针对更大规模的操作进行了优化。
化学反应分析
反应类型: 隐丹碱会发生各种类型的化学反应,包括氧化反应、还原反应和取代反应。这些反应对于修饰该化合物以增强其生物活性或创建具有不同性质的类似物至关重要。
常见试剂和条件: 用于隐丹碱合成和修饰的常见试剂包括用于交叉偶联反应的钯催化剂、用于引入氧官能团的氧化剂以及用于氢化反应的还原剂。 反应条件通常包括受控温度和惰性气氛,以防止不希望发生的副反应 .
形成的主要产物: 涉及隐丹碱的反应形成的主要产物是其类似物和衍生物。与母体化合物相比,这些化合物通常表现出增强的或改变的生物活性。 例如,隐丹碱类似物的喹啉部分的E环上的修饰已被证明可以改变其效力以及对各种信号通路的选择性抑制效应 .
相似化合物的比较
隐丹碱在结构和功能上与其他菲咯啉类生物碱(如香草素和香草碱)相关。 这些化合物具有相似的生物活性,包括抗癌、抗炎和抗病毒作用 . 隐丹碱在特异性抑制NF-κB 途径方面是独特的,这使其区别于其他相关生物碱。 隐丹碱类似物的E环上的结构修饰也有助于其独特的性质和作用机制 .
类似化合物列表:- 香草素
- 香草碱
- 吐根碱
- 吐根碱
- 安托芬
隐丹碱及其类似物因其潜在的治疗应用和独特的作用机制而继续成为广泛研究的主题。正在进行的研究旨在进一步阐明其生物活性,并优化其在各种医学和工业应用中的使用。
属性
IUPAC Name |
(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075414 | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-22-4 | |
| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptopleurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptopleurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOPLEURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cryptopleurine primarily targets the 40S ribosomal subunit, specifically ribosomal protein S14/rp59 [, , , , , ]. This interaction inhibits the elongation phase of protein synthesis [, , , ]. Further research indicates that Cryptopleurine also disrupts the NF-κB activation pathway by inhibiting IκB kinase (IKK) activation []. This prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation and DNA-binding activity of p65 []. Consequently, Cryptopleurine downregulates the expression of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis [, , ].
A: Cryptopleurine is a phenanthroquinolizidine alkaloid with the molecular formula C24H27O3N and a molecular weight of 377.47 g/mol [, ]. Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications focusing on its isolation, structural elucidation, and synthesis [, , , , , , , , ].
A: While specific information on material compatibility is limited in the provided research, Cryptopleurine's stability under various conditions is a crucial aspect for its formulation and potential therapeutic applications [, ]. Studies focusing on optimizing formulation strategies to improve its stability, solubility, and bioavailability would be beneficial.
A: The provided research does not indicate any catalytic properties for Cryptopleurine. Its primary mode of action revolves around inhibiting protein synthesis and interfering with signaling pathways [, , , , ].
A: Yes, computational chemistry has been employed to study Cryptopleurine and its analogs. Specifically, studies have utilized calculated electronic circular dichroism spectra to establish the absolute configurations of Cryptopleurine derivatives []. Further exploration of computational methods, such as molecular docking and QSAR modeling, could provide valuable insights into its interactions with biological targets and guide the development of novel analogs with improved pharmacological properties [, , ].
A: Structure-activity relationship (SAR) studies are crucial for understanding the influence of specific structural features on Cryptopleurine's activity [, , , , ]. For example, modifications to the E ring of the quinolizidine moiety impact potency and selectivity towards different signaling pathways, such as NF-κB, AP-1, and CRE []. Additionally, researchers have synthesized various analogs, including thienoquinolizidine derivatives, (epi-)benzo analogs, and those with E-ring hydroxylations and expansions, to explore their antiproliferative activity and selectivity profiles [, , ].
A: Information regarding the stability and formulation of Cryptopleurine is limited in the provided research [, ]. Further investigation into suitable formulations and strategies to improve its stability, solubility, and bioavailability is necessary for its potential therapeutic applications.
ANone: While the provided research does not explicitly detail SHE regulations for Cryptopleurine, adherence to standard laboratory safety procedures and responsible handling practices for potent cytotoxic compounds are essential.
ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Cryptopleurine is limited in the provided research. Further studies are needed to establish its pharmacokinetic profile, which is crucial for understanding its in vivo behavior and optimizing its therapeutic potential.
A: Resistance to Cryptopleurine in yeast is attributed to mutations in the CRY1 gene, which encodes ribosomal protein rp59 [, , , ]. Cross-resistance has been observed between Cryptopleurine, emetine, tylocrebrine, and tubulosine, suggesting a common binding site on the ribosome [, , , ]. Notably, Cryptopleurine-resistant mutants do not exhibit cross-resistance to other protein synthesis inhibitors like cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating distinct mechanisms of action [].
A: Cryptopleurine is known to be toxic, exhibiting potent cytotoxicity and even vesicant activity []. While specific toxicity data is limited in the provided research, its potent biological activity warrants careful handling and further investigation into its safety profile.
A: The research on Cryptopleurine spans several decades, starting with its initial isolation and structural characterization []. Key milestones include the identification of its target as the ribosome and its mechanism of action as a protein synthesis inhibitor [, , , , ]. Subsequent research unveiled its interaction with the NF-κB pathway and its potential as an anticancer agent [, , , ]. More recently, synthetic efforts have focused on developing analogs with improved pharmacological profiles and exploring SAR [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


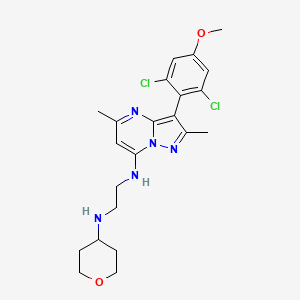
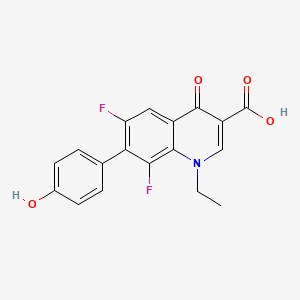
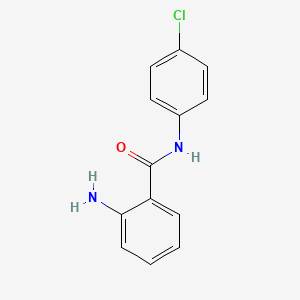
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
![sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate](/img/structure/B1669565.png)
